5-(1H-benzimidazol-2-yl)pentan-2-one
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Overview
Description
5-(1H-Benzimidazol-2-yl)-2-pentanone is a heterocyclic compound that features a benzimidazole ring fused to a pentanone chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzimidazol-2-yl)-2-pentanone typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . One common method includes the reaction of 1,2-phenylenediamine with pentan-2-one in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product . The reaction is usually carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 5-(1H-Benzimidazol-2-yl)-2-pentanone, often employs continuous flow reactors to optimize reaction conditions and improve yield . These methods allow for precise control over temperature, pressure, and reaction time, resulting in higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzimidazol-2-yl)-2-pentanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
5-(1H-Benzimidazol-2-yl)-2-pentanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Benzimidazol-2-yl)-2-pentanone involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions of the benzimidazole ring.
Uniqueness
5-(1H-Benzimidazol-2-yl)-2-pentanone is unique due to the presence of the pentanone chain, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives . This structural variation allows for different interactions with molecular targets, leading to unique applications in various fields of research .
Properties
CAS No. |
49660-12-0 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-2-one |
InChI |
InChI=1S/C12H14N2O/c1-9(15)5-4-8-12-13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,4-5,8H2,1H3,(H,13,14) |
InChI Key |
FUOXXCAMPKQNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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